molecular formula C8H5BrN2O2 B086443 5-bromo-1H-indazole-3-carboxylic Acid CAS No. 1077-94-7

5-bromo-1H-indazole-3-carboxylic Acid

Katalognummer B086443
CAS-Nummer: 1077-94-7
Molekulargewicht: 241.04 g/mol
InChI-Schlüssel: AMJVXOOGGBPVCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

  • The compound is prepared from 5-bromoindazole-3-carboxylic acid methylester. The synthesis involves N1-arylation with 4-chloro-2-cyanopyridine and conversion to diethylamide by reacting with thionyl chloride and diethylamine (Anuradha et al., 2014).

Molecular Structure Analysis

  • The structure of 5-bromo-1H-indazole-3-carboxylic acid is confirmed using techniques like FT-IR, 1H NMR, 13C NMR spectroscopy, elemental analysis, and single crystal X-ray diffraction studies. It crystallizes in the triclinic system, with specific space group and cell parameters (Anuradha et al., 2014).

Chemical Reactions and Properties

  • The compound forms an intramolecular C-H…N hydrogen bond which creates an S(6) ring motif. In the crystal, molecules are linked by C-H…O hydrogen bonded dimers, and the packing is stabilized by hydrogen bonds and π…π stacking interactions (Anuradha et al., 2014).

Wissenschaftliche Forschungsanwendungen

  • Synthesis and Characterization :

    • 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, a derivative of 5-bromo-1H-indazole-3-carboxylic Acid, has been synthesized and characterized through spectroscopic techniques and crystallography. This compound shows potential for further chemical applications due to its structural properties (Anuradha et al., 2014).
  • AKT Inhibition Activity :

    • Derivatives synthesized from 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide have shown AKT kinase activity, indicating potential in therapeutic applications (Gogireddy et al., 2014).
  • Antispermatogenic Agents :

    • Halogenated 1-benzylindazole-3-carboxylic acids, related to 5-bromo-1H-indazole-3-carboxylic Acid, have demonstrated potent antispermatogenic activity, suggesting potential in reproductive health research (Corsi & Palazzo, 1976).
  • Cross-Coupling Reactions :

    • Studies on 5-bromo-3-iodoindazoles, which include 5-bromo-1H-indazole-3-carboxylic Acid derivatives, have revealed their reactivity in palladium-catalyzed Sonogashira and Suzuki cross-coupling reactions, important for creating functionalized indazoles (Witulski et al., 2005).
  • Potential in Pharmaceutical Applications :

    • A range of derivatives from ethyl-1H-indazole-3-carboxylate, including compounds with 5-bromo substitution, have been synthesized and preliminarily tested for various pharmacological effects, such as antiarthritic properties (Bistocchi et al., 1981).
  • Decarboxylation Studies :

    • Research on 5-haloindazolium-3-carboxylates, including bromo-substituted variants, has provided insights into their decarboxylation properties, which is significant for the generation of N-heterocyclic carbenes (Schmidt et al., 2007).
  • Novel Synthesis Methods :

    • Novel synthesis methods have been developed for creating 3-substituted indazole derivatives from compounds like 5-bromo-1H-indazole-3-carboxylic Acid, which broadens the scope for pharmaceutical and chemical research (Welch et al., 1992).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, P351, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Zukünftige Richtungen

The medicinal properties of indazole, including 5-Bromo-1H-indazole-3-carboxylic acid, have to be explored in the near future for the treatment of various pathological conditions . The compound is mainly used as a raw material in chemical synthesis for the preparation of other compounds .

Eigenschaften

IUPAC Name

5-bromo-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-4-1-2-6-5(3-4)7(8(12)13)11-10-6/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMJVXOOGGBPVCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428123
Record name 5-bromo-1H-indazole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-1H-indazole-3-carboxylic Acid

CAS RN

1077-94-7
Record name 5-bromo-1H-indazole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1H-indazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of indazole-3-carboxylic acid (CX) (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL) was heated at 120° C. to get a clear solution. The solution was cooled to 90° C. A solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL) was added slowly to the solution while heating at 90° C. The solution was further heated 16 h at 90° C. The solution was cooled to room temperature, poured into ice water and further stirred at room temperature for 15 min. The solids formed were filtered, washed with cold water and dried under vacuum at room temperature to get 5-bromo-1H-indazole-3-carboxylic acid (CXV) as a white solid (1.30 g, 5.39 mmol, 87.5% yield). 1H NMR (DMSO-d6) δ ppm 13.95 (s, 1H), 13.18 (br s, 1H), 8.21 (d, J=1.2 Hz, 1H), 7.65 (d, J=7.0 Hz, 1H), 7.56 (dd, J=7.0, 1.2 Hz, 1H); ESIMS found for C8H4BrN2O2 m/z 242.0 (M+H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.633 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-bromo-1H-indazole-3-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
5-bromo-1H-indazole-3-carboxylic Acid
Reactant of Route 3
5-bromo-1H-indazole-3-carboxylic Acid
Reactant of Route 4
Reactant of Route 4
5-bromo-1H-indazole-3-carboxylic Acid
Reactant of Route 5
5-bromo-1H-indazole-3-carboxylic Acid
Reactant of Route 6
5-bromo-1H-indazole-3-carboxylic Acid

Citations

For This Compound
7
Citations
KO Cameron, DW Kung, AS Kalgutkar… - Journal of medicinal …, 2016 - ACS Publications
… To a solid mixture of 5-bromo-1H-indazole-3-carboxylic acid (4.7 g, 19 mmol, 1 equiv), (4-methoxyphenyl)boronic acid (8.2 g, 54 mmol, 2.8 equiv), and [1,1′-bis(diphenylphosphino)…
Number of citations: 113 pubs.acs.org
A Malekshahineia - 2023 - diva-portal.org
… In this project, the N-alkylation was carried out by dissolving the core, 5-Bromo-1H-indazole-3-carboxylic acid, in dimethylformamide (DMF). DMF was chosen as a solvent due to its …
Number of citations: 0 www.diva-portal.org
A Migliorini, C Oliviero, T Gasperi, MA Loreto - Molecules, 2012 - mdpi.com
… 5-Bromo-1H-indazole-3-carboxylic acid methyl ester (8) and 5-Bromo-1-methyl-1H-indazole-3-carboxylic acid methyl ester (9). Compounds 8 and 9 were obtained from 5-bromo-1H-…
Number of citations: 27 www.mdpi.com
P Malapati, VS Krishna… - The International Journal …, 2018 - journals.lww.com
… acetic acid and bromine at cold conditions to result in 5-bromo-1H-indazole-3-carboxylic acid as yellow precipitate with good yield. 5-bromo-1H-indazole-3-carboxylic acid, 1-ethyl-3-(3-…
Number of citations: 4 journals.lww.com
L Liu, Z Song, G Fan, L Lou, Y Wang, X Zhang… - Bioorganic & Medicinal …, 2023 - Elsevier
… Commercially available 5-bromo-1H-indazole-3-carboxylic acid 18a was advanced through three steps to obtain intermediates 24a-c: (1) condensation reaction, (2) substitution reaction…
Number of citations: 3 www.sciencedirect.com
L Crocetti, IA Schepetkin, A Cilibrizzi… - Journal of medicinal …, 2013 - ACS Publications
Human neutrophil elastase (HNE) is an important therapeutic target for treatment of pulmonary diseases. Previously, we identified novel N-benzoylindazole derivatives as potent, …
Number of citations: 56 pubs.acs.org
K Schiemann, A Mallinger, D Wienke, C Esdar… - Bioorganic & medicinal …, 2016 - Elsevier
… Benzylindazoles could be readily assembled by a 6-step synthesis starting from commercially available 1-benzyl-5-bromo-1H-indazole-3-carboxylic acid as shown in Scheme 1. After …
Number of citations: 38 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.